(2-Methyl-5-nitrophenyl)methanol

Organic Synthesis Crystallization Thermal Analysis

Procure (2-Methyl-5-nitrophenyl)methanol (CAS 22474-47-1) when the precise 2-methyl-5-nitro substitution pattern is required—substituting the 5-methyl-2-nitro isomer introduces an untested variable that compromises synthetic fidelity in the validated benzamide LDL receptor upregulator pathway (Ashton et al., J. Med. Chem.). This positional specificity, combined with a published one-step quantitative-yield synthesis under adapted Vilsmeier conditions, provides a scalable, cost-effective route for medicinal chemistry programs. Quantifiable physicochemical differences (mp 72-75 °C vs. 66-67 °C for the regioisomer) make it a reliable test article for structure-property relationship studies.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 22474-47-1
Cat. No. B1608265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-5-nitrophenyl)methanol
CAS22474-47-1
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])CO
InChIInChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3
InChIKeyIBQRNQSJJZLSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methyl-5-nitrophenyl)methanol CAS 22474-47-1: A Dual-Role Nitroaromatic Alcohol for Pharmaceutical Intermediates and Chemical Synthesis


(2-Methyl-5-nitrophenyl)methanol (CAS 22474-47-1), also known as 2-methyl-5-nitrobenzyl alcohol, is a nitroaromatic alcohol with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound features a benzene ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a hydroxymethyl group at the 1-position . It serves as a versatile intermediate in pharmaceutical synthesis and as a building block for the production of more complex organic molecules. The compound is a pale yellow solid with a melting point of 72-75 °C , and is slightly soluble in water (3.3 g/L at 25 °C, calculated) . Its primary differentiator among analogs lies in its unique substitution pattern, which dictates its distinct chemical reactivity, physical properties, and specific utility in validated synthetic pathways, particularly as a precursor in medicinal chemistry programs .

Why (2-Methyl-5-nitrophenyl)methanol CAS 22474-47-1 Cannot Be Replaced by Isomeric or Functional Analogs


The precise spatial arrangement of the methyl and nitro substituents on the aromatic ring of (2-Methyl-5-nitrophenyl)methanol is the primary driver of its specific chemical and physical properties. Even minor positional isomerism, as seen with 5-Methyl-2-nitrobenzyl alcohol (CAS 66424-92-8), leads to distinct differences in melting point, solubility, and chromatographic behavior, which are critical factors in purification and formulation . Furthermore, the specific substitution pattern directly influences reactivity in subsequent synthetic steps. For example, the 2-methyl-5-nitro motif has been specifically utilized as a key intermediate in the synthesis of biologically active benzamides [1], whereas alternative substitution patterns are not documented in these pathways. Substituting with a generic analog without rigorous validation introduces significant risk of synthetic failure, altered reaction kinetics, or the generation of an unwanted impurity profile, ultimately compromising the integrity of the target molecule or research data [1].

Quantitative Differentiation Evidence for (2-Methyl-5-nitrophenyl)methanol CAS 22474-47-1 vs. Primary Comparators


Divergent Thermal Stability and Purification Profiles: Melting Point Comparison with 5-Methyl-2-nitrobenzyl Alcohol

(2-Methyl-5-nitrophenyl)methanol exhibits a significantly higher melting point compared to its positional isomer, 5-Methyl-2-nitrobenzyl alcohol. This difference in solid-state behavior is critical for purification by recrystallization and for determining appropriate storage and handling conditions .

Organic Synthesis Crystallization Thermal Analysis

Validated Synthetic Utility: Documented Role as a Key Intermediate in Bioactive Benzamide Synthesis

This compound has been explicitly and successfully employed as a precursor in the synthesis of a novel series of benzamides, which are potent upregulators of the low-density lipoprotein (LDL) receptor [1]. In contrast, there is no peer-reviewed evidence documenting the use of its primary isomer, 5-Methyl-2-nitrobenzyl alcohol, in this specific and validated synthetic sequence, which leads to a compound that increased LDL receptor expression by 80% in HepG2 cells [1].

Medicinal Chemistry Synthetic Pathway Benzamides

Advanced Synthesis Methodology: Reported One-Step Quantitative Synthesis

A recent publication details a one-step synthesis protocol for (2-Methyl-5-nitrophenyl)methanol achieving quantitative yield using adapted Vilsmeier conditions, with full spectroscopic characterization [1]. This provides a distinct advantage in terms of synthetic efficiency compared to multi-step syntheses often required for other nitrobenzyl alcohols .

Synthetic Methodology Green Chemistry Process Optimization

Comprehensive Analytical Characterization for Identity Assurance

The identity and purity of (2-Methyl-5-nitrophenyl)methanol can be rigorously confirmed using published 1H NMR data, which provides a unique spectral fingerprint. This fingerprint is distinct from that of its isomer, 5-Methyl-2-nitrobenzyl alcohol, as evidenced by differences in chemical shifts and coupling patterns due to the altered electronic environment .

Analytical Chemistry Quality Control NMR Spectroscopy

Targeted Application Scenarios for (2-Methyl-5-nitrophenyl)methanol CAS 22474-47-1 Based on Quantified Differentiation


Replication and Optimization of a Published Synthesis of LDL Receptor Upregulators

Researchers in medicinal chemistry and pharmacology should procure (2-Methyl-5-nitrophenyl)methanol when intending to synthesize the benzamide series of LDL receptor upregulators described by Ashton et al. in the Journal of Medicinal Chemistry . The 2-methyl-5-nitro substitution pattern is essential for the construction of the lead compound's core structure. Substituting an isomer like 5-Methyl-2-nitrobenzyl alcohol is not supported by the literature and would introduce an untested variable into a validated synthetic route. This compound is the precise intermediate required to ensure the fidelity of the final biologically active molecule.

Investigating the Impact of Substitution Patterns on Chemical and Physical Properties

Researchers studying structure-property relationships (SPR) in nitroaromatic compounds can use this compound as a defined test article. The quantifiable differences in melting point (72-75 °C vs. 66-67 °C) and the distinct 1H NMR spectrum compared to its isomer 5-Methyl-2-nitrobenzyl alcohol provide a clear experimental basis for investigating how a positional shift of a nitro group affects solid-state packing, solubility, and electronic environment. This makes it a valuable component in a systematic study of regioisomerism.

Leveraging an Efficient, High-Yield Synthesis for Process Chemistry

For process chemists tasked with developing a scalable and economical route to a target molecule, (2-Methyl-5-nitrophenyl)methanol offers a significant advantage. The published one-step, quantitative-yield synthesis using adapted Vilsmeier conditions [1] provides a streamlined, high-efficiency starting point. This contrasts with potentially more complex multi-step syntheses required for other analogs. Procurement of the commercial compound can serve as an analytical standard, while the published method offers a blueprint for cost-effective in-house scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methyl-5-nitrophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.